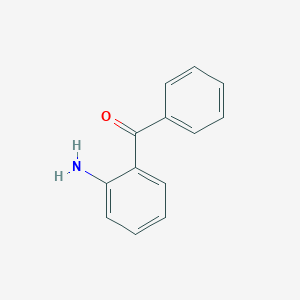
2-Aminobenzophenone
Cat. No. B122507
Key on ui cas rn:
2835-77-0
M. Wt: 197.23 g/mol
InChI Key: MAOBFOXLCJIFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05288514
Procedure details


To a 30 mL peptide reaction flask was added 4-(4-(5-chloro-2-fluorenylmethoxycarbonylamino-benzoyl)-phenoxymethyl)phenoxyacetic acid (1.52 g, 2.4 mmol, 2.0 equivalents), aminomethyl resin (1.99 g, 1.19 mmol of 1% crosslinked divinylbenzene-styrene, 100 mesh size, substitution level 0.60 milliequivalents/g), and hydroxybenzotriazole monohydrate (0.808 g, 5.28 mmol, 4.4 equivalents). Anhydrous DMF (12 mL) was added to the flask and the mixture was vortexed for 0.5 hour to fully solvate the resin. Diisopropylcarbodiimide (808 mg, 5.28 mmol, 4.4 equivalents) was added by syringe. The reaction flask was stoppered and then vortexed for 24 hours at which point the ninhydrin test on approximately 10 mg of the solid support demonstrated that coupling was complete. The solvent and reagents were filtered away from the solid support and the support was rinsed five times with 20 mL DMF and five times with 20 mL CH2Cl2 (for each rinse the mixture was vortexed for at least 30 seconds before filtering off the solvent) and then dried in vacuo for 12 hours.
[Compound]
Name
peptide
Quantity
30 mL
Type
reactant
Reaction Step One

Name
4-(4-(5-chloro-2-fluorenylmethoxycarbonylamino-benzoyl)-phenoxymethyl)phenoxyacetic acid
Quantity
1.52 g
Type
reactant
Reaction Step Two

Name
hydroxybenzotriazole monohydrate
Quantity
0.808 g
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]([NH:29]C(OCC2C3CC4C(=CC=CC=4)C=3C=CC=2)=O)=[C:6]([CH:28]=1)[C:7]([C:9]1[CH:27]=[CH:26][C:12](OCC2C=CC(OCC(O)=O)=CC=2)=[CH:11][CH:10]=1)=[O:8].O.OC1C2N=NNC=2C=CC=1.C(N=C=NC(C)C)(C)C.C1C=C2C(C(O)(O)C(=O)C2=CC=1)=O>CN(C=O)C>[NH2:29][C:5]1[CH:4]=[CH:3][CH:2]=[CH:28][C:6]=1[C:7]([C:9]1[CH:27]=[CH:26][CH:12]=[CH:11][CH:10]=1)=[O:8] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
peptide
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
4-(4-(5-chloro-2-fluorenylmethoxycarbonylamino-benzoyl)-phenoxymethyl)phenoxyacetic acid
|
|
Quantity
|
1.52 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)C2=CC=C(OCC3=CC=C(OCC(=O)O)C=C3)C=C2)C1)NC(=O)OCC1=CC=CC=2C3=CC=CC=C3CC12
|
|
Name
|
hydroxybenzotriazole monohydrate
|
|
Quantity
|
0.808 g
|
|
Type
|
reactant
|
|
Smiles
|
O.OC1=CC=CC=2NN=NC21
|
Step Three
|
Name
|
|
|
Quantity
|
808 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
|
Step Five
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
vortexed for 24 hours at which point
|
|
Duration
|
24 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solvent and reagents were filtered away from the solid support
|
WASH
|
Type
|
WASH
|
|
Details
|
the support was rinsed five times with 20 mL DMF and five times with 20 mL CH2Cl2 (for
|
WASH
|
Type
|
WASH
|
|
Details
|
each rinse the mixture
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was vortexed for at least 30 seconds
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
before filtering off the solvent) and
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried in vacuo for 12 hours
|
|
Duration
|
12 h
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
